molecular formula C8H17NO B12960338 (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol CAS No. 1617-83-0

(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol

Cat. No.: B12960338
CAS No.: 1617-83-0
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name (2S)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol reflects its stereochemical configuration. The numbering begins at the pyrrolidine nitrogen, with the methyl group at position 1 and the hydroxyl-bearing carbon at position 2 of the propan-2-ol chain. Both chiral centers adopt the S configuration, as confirmed by X-ray crystallography and chiral resolution studies.

Key structural features include:

  • A pyrrolidine ring with N-methyl substitution.
  • A propan-2-ol side chain at the C2 position of the pyrrolidine.
  • Two contiguous stereocenters, ensuring a fixed spatial arrangement.

The compound’s SMILES notation, CC@@HO , encodes its stereochemistry. Comparative analysis with its diastereomer, 2-(1-methylpyrrolidin-2-yl)propan-2-ol (PubChem CID 15758090), reveals distinct physicochemical properties due to differences in spatial orientation.

Comparative Analysis of Pyrrolidine Alkaloid Frameworks

(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol belongs to the hygroline family of pyrrolidine alkaloids, which share a bicyclic framework fused to a hydroxylated side chain. Notable comparisons include:

Compound Molecular Formula Chiral Centers Natural Sources
(-)-Hygroline C₈H₁₇NO 2 Schizanthus hookeri
1-Methylpyrrolidin-2-ol C₅H₁₁NO 1 Synthetic
(1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol C₇H₁₅NO 2 Synthetic

The propan-2-ol side chain in (-)-hygroline enhances hydrogen-bonding capacity compared to simpler N-methylpyrrolidinols. This structural motif is critical for interactions with biological targets, such as enzymes or receptors in plant defense mechanisms.

Conformational Dynamics and Chiral Center Interactions

The pyrrolidine ring adopts a C4-exo puckered conformation , stabilized by transannular hydrogen bonding between the hydroxyl group and the nitrogen lone pair. Density functional theory (DFT) calculations suggest that the S,S configuration minimizes steric clashes between the methyl and hydroxyl groups, favoring a gauche orientation (60° dihedral angle).

Key conformational observations:

  • The hydroxyl group participates in intramolecular hydrogen bonding with the pyrrolidine nitrogen, reducing rotational freedom.
  • The N-methyl group induces slight distortion in the ring planarity, as evidenced by NMR coupling constants (J = 6–8 Hz for adjacent protons).
  • Chiral center interactions destabilize alternative conformers by 2–3 kcal/mol, as shown in molecular dynamics simulations.

Crystallographic Studies and Solid-State Packing Behavior

X-ray diffraction data for (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol (CSD Refcode: WIQCEM) reveal a monoclinic crystal system (P2₁ space group) with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.56 Å, and β = 92.7°. The hydroxyl group forms intermolecular hydrogen bonds with adjacent pyrrolidine nitrogens, creating a helical chain motif along the b-axis.

Notable packing features:

  • Hydrogen-bonded dimers with O···N distances of 2.82 Å.
  • van der Waals interactions between methyl groups stabilize the lattice (C···C contacts < 3.4 Å).
  • Chirality-directed packing results in a non-centrosymmetric arrangement , consistent with its optical activity.

Properties

CAS No.

1617-83-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2S)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

CWMYODFAUAJKIV-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C[C@@H]1CCCN1C)O

Canonical SMILES

CC(CC1CCCN1C)O

Origin of Product

United States

Preparation Methods

Preparation of the Pyrrolidine Core: (S)-2-Methylpyrrolidine

The synthesis of the pyrrolidine moiety, specifically (S)-2-methylpyrrolidine, is a critical step. A well-documented method involves catalytic hydrogenation of 2-methylpyrroline:

  • Starting Material: 2-methylpyrroline, an inexpensive and commercially available compound.
  • Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are employed.
  • Solvent: A mixture of ethanol and methanol in a volume ratio of approximately 2:1 to 3:1.
  • Conditions: Hydrogenation is performed at ambient temperature.
  • Outcome: The process yields (S)-2-methylpyrrolidine with optical purity of at least 50% enantiomeric excess (ee).
  • Post-processing: The product is isolated as its D-tartrate salt, which can be recrystallized to enhance purity.

This method is scalable, safe, and cost-effective, avoiding corrosive reagents and intermediate isolation steps.

Formation of 1-(1-Methylpyrrolidin-2-yl)propan-2-one Intermediate

The next key intermediate, 1-(1-methylpyrrolidin-2-yl)propan-2-one, is synthesized by alkylation of 1-methylpyrrolidine with propan-2-one (acetone):

  • Base: Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the nitrogen of 1-methylpyrrolidine.
  • Solvent: Aprotic solvents like tetrahydrofuran (THF) are preferred to maintain reaction control and yield.
  • Temperature: Low temperatures are maintained to prevent side reactions and ensure high stereoselectivity.
  • Industrial Scale: Continuous flow reactors and catalytic systems optimize this step for large-scale production, improving efficiency and reproducibility.

Stereoselective Reduction to (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol

The ketone intermediate is stereoselectively reduced to the corresponding secondary alcohol:

  • Reducing Agents: Commonly used agents include borane-tetrahydrofuran complex (BH3-THF) or other chiral reducing agents to favor the (S)-configuration.
  • Conditions: Controlled temperature and solvent environment to maximize enantiomeric excess.
  • Purification: The product is purified by recrystallization or chromatographic methods to achieve high optical purity.

Advanced Coupling and Functionalization Steps

For further functionalization, such as coupling with aromatic or heterocyclic moieties, the following methods are employed:

  • Organometallic Reagents: Preparation of organozinc or organolithium intermediates under inert atmosphere (nitrogen) in dry solvents like THF.
  • Catalysts: Copper(I) catalysts (e.g., copper(I) chloride) facilitate coupling reactions with aryl halides or pyridazinones.
  • Reaction Conditions: Typically heated between 100 °C and 160 °C for 10 to 48 hours under nitrogen atmosphere.
  • Workup: Organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to isolate the product.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Outcome/Notes
1 Hydrogenation of 2-methylpyrroline Pt(IV) oxide or 5% Pt/C catalyst Ethanol/Methanol (2:1 to 3:1) Ambient temperature (S)-2-methylpyrrolidine, ≥50% ee
2 Alkylation of 1-methylpyrrolidine NaH or KOtBu (base), propan-2-one THF Low temperature 1-(1-methylpyrrolidin-2-yl)propan-2-one
3 Stereoselective reduction BH3-THF or chiral reducing agent THF or suitable solvent Controlled temperature (S)-1-((S)-1-methylpyrrolidin-2-yl)propan-2-ol
4 Coupling with aromatic moieties Cu(I) catalysts (e.g., CuCl) DMF, THF 100–160 °C, 10–48 h, N2 atmosphere Functionalized derivatives for pharmaceutical use

Research Findings and Notes

  • The hydrogenation step is crucial for enantiomeric purity; platinum catalysts provide high selectivity and yield.
  • Use of mixed alcohol solvents enhances catalyst activity and solubility of substrates.
  • The alkylation step requires careful control of base addition and temperature to avoid racemization.
  • Organometallic coupling reactions benefit from copper catalysis and polar aprotic solvents like DMF for high efficiency.
  • Purification techniques such as recrystallization of tartrate salts and chromatographic methods are essential to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pyrrolidine ring and secondary alcohol group contribute to its overall reactivity and biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Methoxy and indole groups (as in (R,S)-9) enhance receptor binding but may reduce BBB penetration compared to the target compound’s methylpyrrolidine .
  • Stereochemical Sensitivity : The (S,S) configuration could offer superior enantioselectivity in target engagement compared to racemic mixtures, a critical factor in drug development .
  • Synthetic Accessibility : The cyclopropylmethyl analog’s high yield (86%) vs. the 68–70% yields of (R,S)-9 derivatives suggests that simpler alkyl substituents streamline synthesis .

Biological Activity

(S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol, commonly referred to as Hygroline, is a chiral compound with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol. This compound belongs to the class of organoheterocyclic compounds, specifically pyrrolidines, and has garnered attention for its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol can be represented by the following SMILES notation: C[C@@H](C[C@@H]1CCCN1C)O. The compound features a hydroxyl group, which contributes to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H17_{17}NO
Molecular Weight143.23 g/mol
Topological Polar Surface Area (TPSA)23.50 Ų
LogP0.90
H-Bond Donor1
H-Bond Acceptor2

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol. In animal models, particularly using acetic acid-induced writhing tests, this compound has demonstrated significant inhibition of pain responses. For instance, at a dosage of 20 mg/kg, it exhibited a 56.52% inhibition rate compared to a standard analgesic (diclofenac sodium), which showed a 76.09% inhibition .

In terms of anti-inflammatory activity, the compound was evaluated using formalin-induced licking tests. It showed a reduction in inflammation comparable to ibuprofen, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol have also been investigated. In vitro studies using the disc diffusion method revealed that the compound exhibits promising zones of inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The binding affinity studies suggested that it interacts with multiple biological targets, including dihydrofolate reductase (DHFR), which is crucial for its antimicrobial action .

Case Studies

One notable case study involved the isolation of this compound from two species of ColocasiaC. affinis and C. gigantea. The study utilized column chromatography followed by NMR analysis to characterize various bioactive compounds, including (S)-1-((S)-1-Methylpyrrolidin-2-yl)propan-2-ol. The isolated compounds were subjected to various biological tests that confirmed their analgesic and antimicrobial properties .

Summary of Findings from Case Studies

Study FocusMethodologyKey Findings
Analgesic ActivityAcetic acid-induced writhing test56.52% inhibition at 20 mg/kg
Anti-inflammatory ActivityFormalin-induced licking testComparable efficacy to ibuprofen
Antimicrobial ActivityDisc diffusion methodEffective against Gram-positive/negative bacteria and fungi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.